Furan-3-yl vs. Furan-2-yl Regioisomerism: A Critical Structural Differentiator with Unknown Biological Consequences
The target compound contains a unique 5-(furan-3-yl)pyridin-3-yl moiety. A direct comparator, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, differs only in the position of the oxygen atom on the furan ring . This subtle regioisomeric change significantly alters the spatial orientation and hydrogen-bonding capabilities of the terminal heterocycle. While no comparative biochemical data are publicly available for this pair, structure-activity relationship (SAR) analysis from the broader triazole-carboxamide family shows that even small changes in the tail group's vector can abolish or invert the selectivity profile; for example, in the TAAR1 patent family, closely related analogs exhibit Ki values ranging from 0.6 nM to >1000 nM depending solely on the nature of the aromatic tail attachment [1]. The furan-3-yl substitution pattern is markedly less common than furan-2-yl in commercial screening libraries, and the regioisomeric distinction is a primary, verifiable identity parameter (¹H NMR, HPLC retention time) that must be confirmed upon receipt.
| Evidence Dimension | Regioisomeric Identity & Structural Vector (Furan-3-yl vs. Furan-2-yl) |
|---|---|
| Target Compound Data | 5-(Furan-3-yl)pyridin-3-yl methylamine tail; molecular formula C19H15N5O2; exact mass 345.12 Da . |
| Comparator Or Baseline | N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (same core, regioisomeric furan attachment) . |
| Quantified Difference | Qualitative structural difference; oxygen position shifted from C2 to C3 on the furan ring. The magnitude of any resultant biological potency difference remains unquantified in the public domain. |
| Conditions | Structural comparison by InChIKey differentiation and molecular formula identity verification (C19H15N5O2). No comparative biological assay data located. |
Why This Matters
Procuring the incorrect regioisomer (furan-2-yl vs. furan-3-yl) yields a different chemical entity with potentially inverted or entirely absent target engagement, compromising experimental reproducibility and wasting resources on an uncharacterized analog.
- [1] Roche (2016). Triazole carboxamides and uses thereof. U.S. Patent No. US9416127B2. [Describes TAAR1 agonist Ki values ranging from sub-nanomolar to micromolar depending on tail group structure]. View Source
